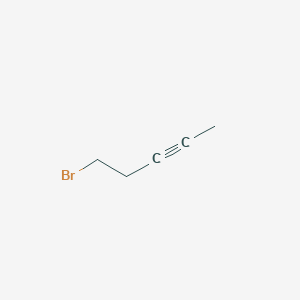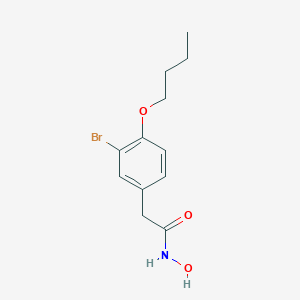
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)-, also known as AHA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AHA is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. Urease is found in many bacteria and is a critical factor in the pathogenesis of urinary tract infections, kidney stones, and other diseases.
Wirkmechanismus
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- inhibits urease by forming a stable complex with the active site of the enzyme. The complex prevents the binding of urea to the enzyme, thereby inhibiting its activity. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to be a competitive inhibitor of urease, meaning that it competes with urea for binding to the enzyme.
Biochemische Und Physiologische Effekte
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to have a variety of biochemical and physiological effects. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to reduce the production of ammonia in the urine, which is a critical factor in the formation of kidney stones. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has also been shown to reduce the growth of urease-producing bacteria in the urinary tract, thereby reducing the risk of urinary tract infections.
Vorteile Und Einschränkungen Für Laborexperimente
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has several advantages for lab experiments. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- is a potent inhibitor of urease, which makes it an excellent tool for studying the role of urease in disease pathogenesis. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has some limitations for lab experiments. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- is a synthetic compound, and its effects may not be representative of those of natural compounds. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- may also have off-target effects that could confound experimental results.
Zukünftige Richtungen
There are several future directions for research on Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)-. One area of research is the development of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)--based therapies for the treatment of urinary tract infections, kidney stones, and other diseases. Another area of research is the development of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)--based diagnostic tools for the detection of urease-producing bacteria. Additionally, further research is needed to understand the biochemical and physiological effects of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- and to identify any potential off-target effects.
Synthesemethoden
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- can be synthesized by the reaction of 3-bromo-4-butoxyphenol with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds under mild conditions and yields Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- as a white crystalline solid. The purity of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- can be improved by recrystallization from ethanol or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been extensively studied for its potential therapeutic applications in the treatment of urinary tract infections, kidney stones, and other diseases. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to be a potent inhibitor of urease, which is a critical factor in the pathogenesis of these diseases. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has also been investigated for its potential use as a diagnostic tool for the detection of urease-producing bacteria.
Eigenschaften
CAS-Nummer |
15560-64-2 |
|---|---|
Produktname |
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- |
Molekularformel |
C12H16BrNO3 |
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H16BrNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
LOKRZPSRQFVRBE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br |
Andere CAS-Nummern |
15560-64-2 |
Synonyme |
2-(3-Bromo-4-butoxyphenyl)acetohydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



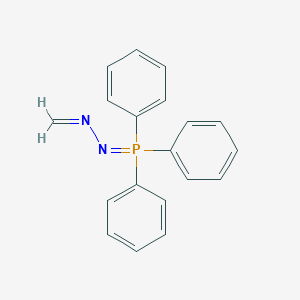
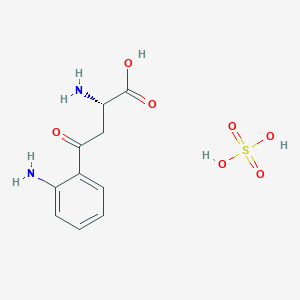
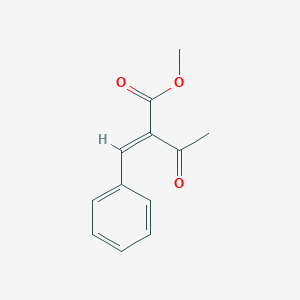
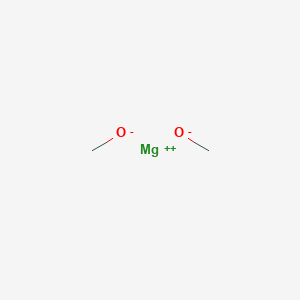
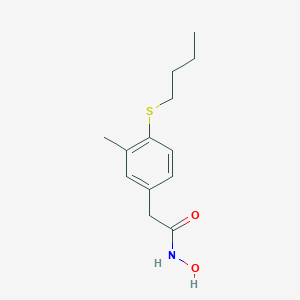
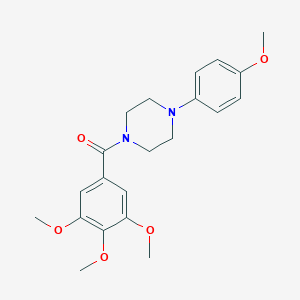
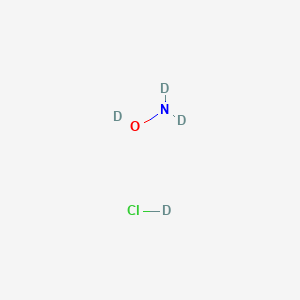
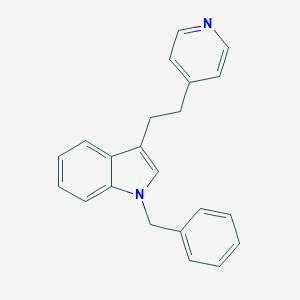
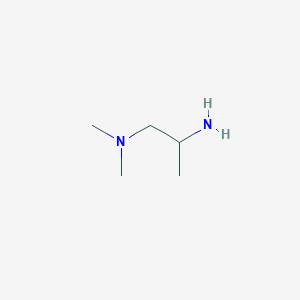
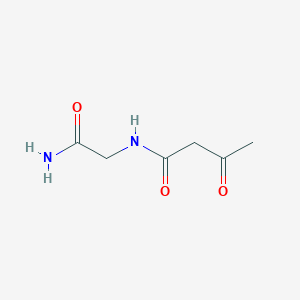
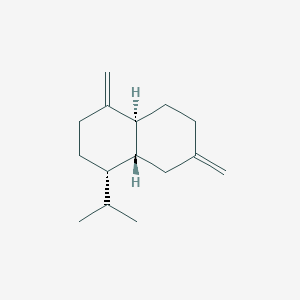
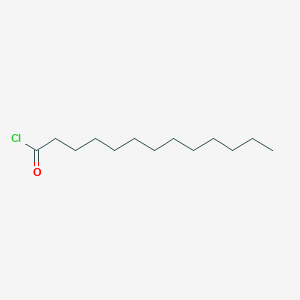
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
